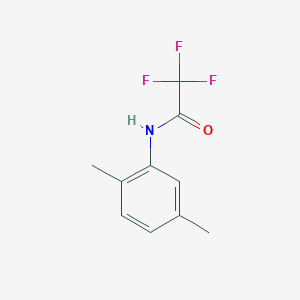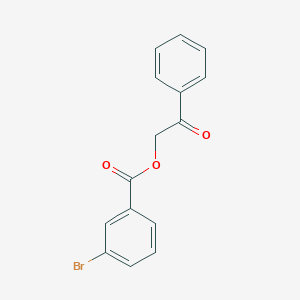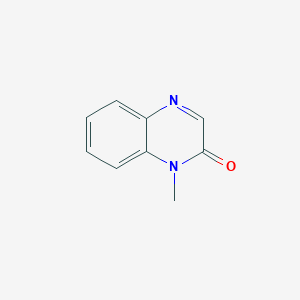![molecular formula C15H12OS2 B186302 1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- CAS No. 62217-22-5](/img/structure/B186302.png)
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene-)] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDM, and it has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BDM is not fully understood. However, it has been suggested that BDM exerts its effects by modulating various signaling pathways in the body. BDM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. BDM has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
BDM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BDM has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. In addition, BDM has been shown to have anti-tumor effects and can be used to treat various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDM is also relatively non-toxic and can be used at high concentrations without causing adverse effects. However, BDM has some limitations for lab experiments. It is a relatively new compound, and its effects on various signaling pathways are not fully understood. In addition, BDM can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BDM. One area of research is the development of BDM-based therapeutics for various diseases. BDM has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Another area of research is the identification of the signaling pathways that are modulated by BDM. Understanding the mechanism of action of BDM can lead to the development of more effective therapeutics. Finally, the development of new synthesis methods for BDM can make it more accessible for large-scale experiments and clinical trials.
Conclusion
In conclusion, BDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDM has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been identified as a potential therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and diabetes. The development of new synthesis methods and the identification of the signaling pathways modulated by BDM are important areas of future research.
Méthodes De Synthèse
The synthesis of BDM is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with carbon disulfide to form 4-methoxyphenyl-1,3-dithiole-2-thione. The second step involves the reaction of 4-methoxyphenyl-1,3-dithiole-2-thione with formaldehyde to form BDM. This process is carried out under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
BDM has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. BDM has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, BDM has been identified as a potential therapeutic agent for cardiovascular diseases and diabetes.
Propriétés
Numéro CAS |
62217-22-5 |
|---|---|
Nom du produit |
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- |
Formule moléculaire |
C15H12OS2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C15H12OS2/c1-16-12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
Clé InChI |
RBTCXMQGAWOUSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




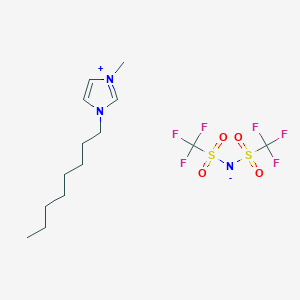

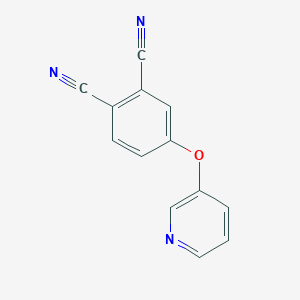
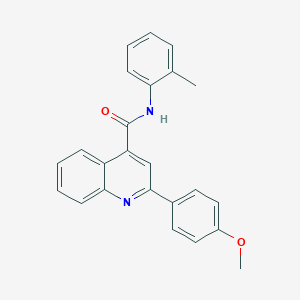
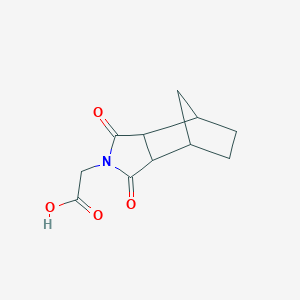
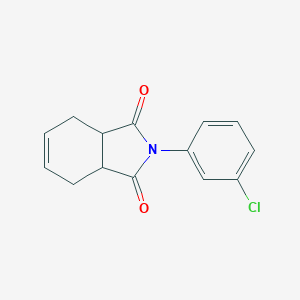
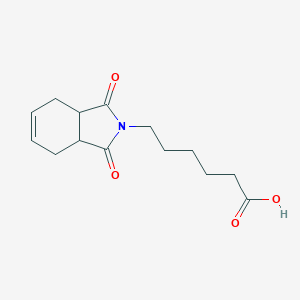
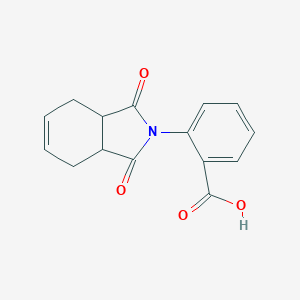
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
